molecular formula C7H4ClF2NO2 B13530428 2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid

2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid

Cat. No.: B13530428
M. Wt: 207.56 g/mol
InChI Key: IUNSSAPPXFJCGF-UHFFFAOYSA-N
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Description

2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid is an organic compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a difluoroacetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloropyridine.

    Halogenation: The 4-chloropyridine undergoes halogenation to introduce the chlorine atom at the 4-position.

    Difluoroacetic Acid Introduction: The difluoroacetic acid moiety is introduced through a nucleophilic substitution reaction, where a suitable difluoroacetate ester reacts with the halogenated pyridine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and nucleophilic substitution reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The difluoroacetic acid moiety may play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloropyridin-2-yl)acetic acid: Lacks the difluoro substitution, resulting in different chemical properties.

    2-(4-Bromopyridin-2-yl)-2,2-difluoroacetic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

    2-(4-Fluoropyridin-2-yl)-2,2-difluoroacetic acid: Contains a fluorine atom, which can affect the compound’s electronic properties.

Uniqueness

2-(4-Chloropyridin-2-yl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and difluoroacetic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H4ClF2NO2

Molecular Weight

207.56 g/mol

IUPAC Name

2-(4-chloropyridin-2-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C7H4ClF2NO2/c8-4-1-2-11-5(3-4)7(9,10)6(12)13/h1-3H,(H,12,13)

InChI Key

IUNSSAPPXFJCGF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)C(C(=O)O)(F)F

Origin of Product

United States

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